Z-D-Trp-OBzl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

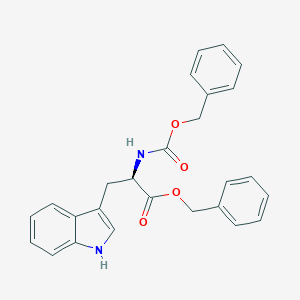

Z-D-Tryptophan-Benzyl Ester: (Z-D-Trp-OBzl) is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis as a protecting group for the amino acid tryptophan. The compound is characterized by its molecular formula C26H24N2O4 and a molecular weight of 428.49 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Tryptophan-Benzyl Ester typically involves the protection of the amino group of tryptophan with a benzyloxycarbonyl (Z) group. The carboxyl group is then esterified with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of Z-D-Tryptophan-Benzyl Ester may involve large-scale batch reactions under controlled temperatures and pressures. The purity of the final product is ensured through techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

化学反応の分析

Types of Reactions:

Oxidation: Z-D-Tryptophan-Benzyl Ester can undergo oxidation reactions, particularly at the indole ring of the tryptophan moiety.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding free tryptophan.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for deprotection.

Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of tryptophan.

Reduction: Free tryptophan.

Substitution: Various substituted tryptophan derivatives.

科学的研究の応用

Peptide Synthesis

Z-D-Trp-OBzl is predominantly used as a protecting group for tryptophan during peptide synthesis. Its protective capabilities allow for selective deprotection and coupling reactions, making it invaluable in constructing complex peptides.

Biological Research

This compound is utilized to study the role of tryptophan in protein structure and function. It plays a significant role in synthesizing tryptophan-containing peptides for various biological assays, including those investigating neuropeptide interactions.

Medicinal Chemistry

In drug development, this compound is employed to stabilize tryptophan residues during the synthesis of peptide-based drugs. Its protective properties ensure that the integrity of these residues is maintained throughout the synthesis process.

Industrial Applications

The compound finds applications in large-scale peptide drug synthesis within the pharmaceutical industry. Additionally, it is used to produce various tryptophan derivatives for industrial purposes.

This compound exhibits notable biological activities, particularly through its interaction with neuropeptides and enzymes such as neurolysin (Nln).

Structure-Activity Relationship (SAR)

Modifications to the tryptophan moiety can significantly affect biological activity. For example:

- Variations in the aromatic side chain influence potency.

- Increased lipophilicity enhances membrane permeability and bioactivity.

Case Studies

Neuroprotective Effects:

A study demonstrated that administering this compound post-stroke reduced neuronal death and improved functional recovery in rat models, attributed to enhanced Nln activity that degrades neurotoxic peptides.

Alzheimer's Disease Models:

In transgenic mouse models, treatment with this compound resulted in decreased amyloid-beta levels, indicating its potential role in modulating neuroinflammation through Nln activation.

作用機序

The primary mechanism of action of Z-D-Tryptophan-Benzyl Ester involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of tryptophan from unwanted reactions during peptide coupling. The ester group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides .

類似化合物との比較

Z-L-Tryptophan-Benzyl Ester: Similar in structure but with the L-isomer of tryptophan.

Fmoc-D-Tryptophan-Benzyl Ester: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group instead of the benzyloxycarbonyl group.

Boc-D-Tryptophan-Benzyl Ester: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.

Uniqueness: Z-D-Tryptophan-Benzyl Ester is unique due to its specific use of the benzyloxycarbonyl group for protection and the D-isomer of tryptophan. This combination provides distinct advantages in certain peptide synthesis protocols, particularly in the synthesis of peptides with specific stereochemistry .

生物活性

Z-D-Trp-OBzl, a compound derived from tryptophan, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a benzyl ester derivative of Z-D-tryptophan. The Z (benzyloxycarbonyl) group protects the amino group, enhancing its stability and bioavailability. The structure can be represented as follows:

This compound exhibits a range of biological activities primarily through its interaction with neuropeptides and enzymes. One notable mechanism involves the activation of neurolysin (Nln), an enzyme that plays a crucial role in neuropeptide metabolism. Research indicates that this compound can enhance Nln activity, which is significant for neuroprotection in conditions such as stroke and neurodegenerative diseases like Alzheimer’s disease .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the tryptophan moiety significantly affect the biological activity of this compound. For instance, variations in the aromatic side chain and the nature of the protecting groups can influence potency and selectivity towards Nln activation. Compounds with higher lipophilicity tend to exhibit better bioactivity due to improved membrane permeability .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively activates Nln with a half-maximal activation concentration (A50) of approximately 39.4 μM. This indicates a potent interaction with the enzyme compared to other dipeptides tested .

| Compound | A50 (μM) | Amax (%) |

|---|---|---|

| His-Tyr | 85.5 | 465 |

| His-Phe | 74.5 | 442 |

| This compound | 39.4 | 430 |

In Vivo Studies

Preclinical studies involving animal models have shown that administration of this compound leads to improved outcomes in models of neurodegeneration and stroke recovery. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential .

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound administration post-stroke resulted in reduced neuronal death and improved functional recovery in rat models. The mechanism was attributed to enhanced Nln activity, leading to increased degradation of neurotoxic peptides .

- Alzheimer's Disease Models : In transgenic mouse models of Alzheimer's disease, treatment with this compound resulted in decreased amyloid-beta levels, suggesting a role in modulating neuroinflammation and amyloid pathology through Nln activation .

特性

IUPAC Name |

benzyl (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYCVEDLXBEKPC-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。